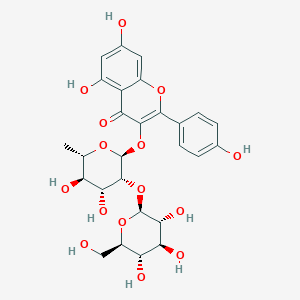
2,6-Diacetylpyrazine
Übersicht
Beschreibung
2,6-Diacetylpyridine is an organic compound with the formula C5H3N(C(O)CH3)2. It is a white solid that is soluble in organic solvents . It is a disubstituted pyridine and a precursor to ligands in coordination chemistry .
Synthesis Analysis
The synthesis of 2,6-diacetylpyridine begins with oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid. This process has been well established with potassium permanganate and selenium dioxide . The diketone can be formed from the diester of picolinic acid groups through a Claisen condensation .Molecular Structure Analysis
The first molecular complexes of Cr(III) with chelating 2,6-diacetylpyridine-bis(thiosemicarbazone) Schiff-base ligand (H2daptsc), Cr(Hdaptsc)(H2O)1.4(CH3OH)0.62·1.4CH3OH (1), Cr(Hdaptsc)(H2O)22·1.3C2H5OH (2), Cr(Hdaptsc)(H2O)22·H2O (3), Cr(H2daptsc)(H2O)23·2h2O (4), [Cr(Hdaptsc)(N3)2]·CH3OH (5), [Cr(Hdaptsc)(N3)2]·1.25H2O (6) have been synthesized, and their crystal structures have been studied .Chemical Reactions Analysis
Homobinuclear chelate complexes of the 2,5-diacetylpyrazine anion radical with the d and d metal fragments Zn, [(PPh)Cu], (OC)ClRe and [(bpy)Ru] have been studied by ESR and cyclic voltammetry .Physical And Chemical Properties Analysis
2,6-Diacetylpyridine is a white solid that is soluble in organic solvents . It has a molecular formula of C9H9NO2 and an average mass of 163.173 Da .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activities
- Synthesis of Bisazachalcone Derivatives: 2,6-Diacetylpyrazine derivatives, specifically 3,5-diacetyl-2,6-dimethylpyridine, have been synthesized through aldol-crotonic condensation reactions. These derivatives were cyclized to form bisderivatives of 4,5-dihydro-1H-pyrazole and bishydrazones. Their analgesic activity was evaluated, highlighting the compound's potential in medicinal chemistry (Oleshchuk et al., 2019).
Coordination Chemistry and Metal Complexes
- Formation of Macrocyclic Schiff Bases: Reaction of 2,6-diacetylpyrazine with diprimary amines in the presence of metal ions results in complexes of macrocyclic Schiff bases. These complexes have been studied for their ability to act as receptors for small bridging substrate molecules, demonstrating the compound's significance in coordination chemistry (Nelson, 1982).
Antimicrobial and Antitumor Activities
- Potential Antimicrobial Agents: Pyrazine functionalized Ag(I) and Au(I)-NHC complexes, including those derived from 2,6-diacetylpyrazine, have shown potent antimicrobial activity against human pathogens resistant to conventional antibiotics. This research indicates the potential of these compounds in developing new classes of antibiotics (Roymahapatra et al., 2012).
- Antitumor Properties: Certain derivatives of 2,6-diacetylpyrazine have demonstrated significant antitumor properties. For instance, novel pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment have shown remarkable activity against various cancer cell lines (Montoya et al., 2014).
Analytical Chemistry and Sensor Development
- Development of Chemosensors: 2,6-Diacetylpyrazine compounds have been utilized in the development of chemosensors. These sensors are designed to detect specific ions or molecules, illustrating the compound's utility in analytical applications. The specific use of 2,6-diacetylpyrazine in sensor technology is an area of ongoing research.
Food Chemistry and Flavor Compounds
- Formation in Maillard Reaction: In food chemistry, 2,6-diacetylpyrazine is a known product of the Maillard reaction, which contributes to the flavor profile of various foods. Its formation and the mechanisms involved are subjects of interest in the study of food flavors and aromas (Adams et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(6-acetylpyrazin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5(11)7-3-9-4-8(10-7)6(2)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKWPJGYSWKVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CC(=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diacetylpyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B135407.png)












